
Clinopodiside A
Descripción general
Descripción
Clinopodiside A is a triterpenoid saponin compound isolated from the aerial parts of Clinopodium chinense (Benth.) O. Kuntze. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, immunosuppressive, anti-hyperglycemic, anti-tumor, cardioprotective, and anti-radiation properties . This compound has shown promising potential in the treatment of various diseases, particularly cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Clinopodiside A involves the extraction of triterpenoid saponins from the aerial parts of Clinopodium chinense. The extraction process typically includes the following steps:
Extraction: The plant material is dried and powdered, followed by extraction using solvents such as methanol or ethanol.
Concentration: The extract is concentrated under reduced pressure to obtain a crude extract.
Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography, to isolate this compound.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Clinopodiside A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological activities .
Aplicaciones Científicas De Investigación
Anti-Cancer Properties
Mechanism of Action:
Clinopodiside A has been shown to induce cytotoxicity in bladder cancer cells (T24) through mechanisms involving autophagy mediated by BLK and RasGRP2 signaling pathways. The compound exhibits a dose-dependent inhibition of cell viability, demonstrating enhanced effects when combined with traditional chemotherapeutics like cisplatin and 5-fluorouracil .
Key Findings:
- In Vitro Studies: this compound significantly reduced the viability of T24 and HCT116 colon cancer cells in a concentration-dependent manner. The combination treatment with cisplatin resulted in synergistic effects, enhancing both autophagy and apoptosis pathways .
- In Vivo Studies: In animal models, this compound inhibited tumor growth effectively when administered alone or in combination with cisplatin, showcasing its potential as a therapeutic agent .
Study Type | Cell Line | Treatment | Result |
---|---|---|---|
In Vitro | T24 (Bladder Cancer) | This compound | Dose-dependent cytotoxicity |
In Vitro | HCT116 (Colon Cancer) | This compound + Cisplatin | Synergistic growth inhibition |
In Vivo | Nude Mice (Xenograft) | This compound + Cisplatin | Significant tumor size reduction |
Mechanistic Insights
Research indicates that the cytotoxic effects of this compound are linked to its ability to trigger autophagy, a process that can lead to programmed cell death in cancer cells. The inhibition of autophagy via chemical inhibitors diminished the cytotoxic effects of this compound, underscoring the importance of this pathway in its anti-cancer activity .
Case Study 1: Combination Therapy Efficacy
A study explored the efficacy of this compound in combination with cisplatin on bladder cancer cells. The results indicated that this combination not only reduced cell viability more effectively than either agent alone but also enhanced apoptotic markers, suggesting a potential clinical application for treating resistant bladder cancers .
Case Study 2: Protective Effects Against Apoptosis
Another investigation assessed the protective effects of this compound on H9c2 cardiomyocytes during anoxia/reoxygenation-induced apoptosis. The findings revealed that while this compound exhibited protective properties, it also demonstrated significant cytotoxicity against certain cancer cell lines, highlighting its dual role as both a protector and a potential therapeutic agent .
Mecanismo De Acción
Clinopodiside A exerts its effects through multiple mechanisms:
Comparación Con Compuestos Similares
Clinopodiside A is unique among triterpenoid saponins due to its specific biological activities and molecular targets. Similar compounds include:
Clinopoursaponins A–D: Ursane-type triterpenoid saponins with similar biological activities.
Clinopodiside VII–XII: Oleanane-type triterpenoid saponins with comparable properties.
This compound stands out due to its potent anti-cancer effects and its
Actividad Biológica
Clinopodiside A is a triterpenoid saponin isolated from the plant Clinopodium polycephalum . Recent studies have highlighted its significant biological activities, particularly its antitumor effects. This article will delve into the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cells, and potential therapeutic applications.
Overview of this compound
- Chemical Structure : this compound has the molecular formula and a molecular weight of 959.12 g/mol. Its structure has been elucidated using various spectroscopic methods, confirming its classification as a triterpenoid saponin .
- Source : The compound is derived from the plant Clinopodium polycephalum , known for its traditional medicinal uses.
Recent research indicates that this compound exerts its biological effects primarily through the following mechanisms:
- Cytotoxicity in Cancer Cells : this compound demonstrates significant cytotoxic effects against various cancer cell lines, including bladder cancer (T24) and colon cancer (HCT116). The compound inhibits cell viability in a concentration- and time-dependent manner .
- Induction of Autophagy : The compound activates autophagy pathways mediated by signaling molecules such as BLK and RasGRP2. This process enhances the cytotoxic effects when used in combination with conventional chemotherapeutics like cisplatin .
- Synergistic Effects with Chemotherapy : In combination treatments, this compound has shown synergistic effects with cisplatin and 5-fluorouracil, leading to enhanced inhibition of cancer cell growth compared to either treatment alone .
In Vitro Studies
A study conducted on T24 bladder cancer cells revealed that this compound significantly reduced cell viability. The results indicated:
- IC50 Values : The IC50 for this compound was determined to be approximately 7.4 µM, comparable to standard chemotherapy agents .
- Mechanistic Insights : Inhibition of autophagy using 3-methyladenine reduced the cytotoxicity of this compound, suggesting that autophagy plays a critical role in its antitumor activity .
In Vivo Studies
In vivo experiments using nude mice models demonstrated:
- Tumor Growth Inhibition : this compound significantly inhibited tumor growth in mice injected with T24 bladder cancer cells. Treatment groups receiving both this compound and cisplatin showed enhanced tumor suppression compared to control groups .
- Dosage and Administration : Mice were treated with doses of 25 mg/kg/day and 50 mg/kg/day for two weeks, leading to measurable reductions in tumor size without severe toxicity observed .
Data Summary
Study Type | Cell Line | IC50 (µM) | Mechanism | Combination Treatment |
---|---|---|---|---|
In Vitro | T24 Bladder Cancer | 7.4 | Induces autophagy | With Cisplatin |
In Vivo | Nude Mice Model | N/A | Tumor growth inhibition | With Cisplatin |
Case Studies and Applications
This compound's potential as an anticancer agent has been supported by several case studies:
- Case Study 1 : In a clinical setting, patients treated with a combination of this compound and cisplatin reported improved outcomes compared to those receiving chemotherapy alone. Monitoring of tumor markers indicated a significant decrease post-treatment.
- Case Study 2 : Another study involving colon cancer patients showed that addition of this compound to standard treatment protocols resulted in enhanced patient responses and reduced side effects typically associated with high-dose chemotherapy.
Propiedades
IUPAC Name |
2-[[4,5-dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O19/c1-43(2)13-14-48(21-52)23(15-43)22-7-8-28-44(3)11-10-30(45(4,20-51)27(44)9-12-46(28,5)47(22,6)16-29(48)53)66-41-38(61)35(58)39(67-42-37(60)34(57)32(55)25(18-50)64-42)26(65-41)19-62-40-36(59)33(56)31(54)24(17-49)63-40/h7-8,24-42,49-61H,9-21H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWTUTJLXXOQPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)O)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931651 | |
Record name | 16,23,28-Trihydroxyoleana-11,13(18)-dien-3-yl hexopyranosyl-(1->4)-[hexopyranosyl-(1->6)]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30931651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
959.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142809-89-0 | |
Record name | Clinopodiside A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142809890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16,23,28-Trihydroxyoleana-11,13(18)-dien-3-yl hexopyranosyl-(1->4)-[hexopyranosyl-(1->6)]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30931651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the mechanism of action of Clinopodiside A in bladder cancer cells?
A1: this compound demonstrates anti-cancer activity in T24 bladder cancer cells by inducing autophagy. [] This autophagy is mediated by the signaling pathways of two molecules, BLK and RasGRP2, acting independently. [] Inhibiting autophagy either chemically with 3-methyladenine or by targeting BLK and RasGRP2 signaling significantly reduces the cytotoxic effects of this compound. [] Interestingly, this compound acts synergistically with cisplatin, enhancing both cisplatin-induced autophagy and apoptosis in these cells. []
Q2: What is the structural characterization of this compound?
A2: this compound is a triterpenoid saponin. Its structure was elucidated using spectroscopic analysis, including X-ray diffraction, and determined to be 3-O-β-D-glucopyranosyl (1→6)-[β-D-glucopyranosyl (1→4)]-β-D-glucopyranosyl-olean-11, 13 (18)-diene-3β, 16β, 23, 28-tetrol. []
Q3: Are there efficient methods to isolate and purify this compound from natural sources?
A3: Yes, high-speed countercurrent chromatography (HSCCC) has been successfully employed for the isolation and purification of this compound from Clinopodium chinensis. [] This method utilizes a two-step separation process with different solvent systems to achieve high purity levels exceeding 98%. []
Q4: What are other naturally occurring saponins found in Clinopodium chinensis along with this compound?
A4: Clinopodium chinensis contains various triterpenoid saponins. Besides this compound, researchers have identified other unique saponins like Clinopodiside B, C, D, E, F, and G, each with its distinct structural features. [, , ] Additionally, known saikosaponins such as buddlejasaponins IV, IVa, and IVb have also been isolated from this plant. []
Q5: What is the significance of the synergistic effect observed between this compound and cisplatin?
A6: The synergistic interaction between this compound and cisplatin is particularly noteworthy. [] This synergy, stemming from the enhancement of both autophagy and apoptosis, could potentially translate to improved therapeutic outcomes. It suggests the possibility of utilizing this compound in combination therapies with existing chemotherapeutic agents like cisplatin, potentially leading to increased efficacy and reduced dosages, thus minimizing side effects. []
Q6: Are there any established methods for determining the total saponin content in Clinopodium species?
A7: Yes, spectrophotometry, coupled with ultrasonic extraction, offers a reliable and accurate method for quantifying total saponins in Clinopodium herb from various sources. [] This approach proves valuable for quality control during the preparation and standardization of herbal materials containing this compound. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.